Chain-Length Optimization: Spacer Geometry and Conformational Entropy Differentiates C5 from C4 and C6 ω-Bromoalkanols
The five-carbon backbone of 5-bromopentan-1-ol provides a distinct geometric and entropic profile relative to its immediate homologs. The number of rotatable bonds (excluding the C–Br and C–OH termini) is 3 for the C5 chain, compared to 2 for 4-bromobutan-1-ol (C4) and 4 for 6-bromohexan-1-ol (C6) [1]. This intermediate flexibility translates to a calculated logP (octanol-water partition coefficient) of 1.54 for 5-bromopentan-1-ol, versus 1.08 for 4-bromobutan-1-ol and 1.86 for 6-bromohexan-1-ol . The quantitative difference in logP of approximately 0.46 units relative to the C4 analog corresponds to a nearly threefold increase in lipophilicity, which can significantly affect membrane permeability and pharmacokinetic properties of derived conjugates .
| Evidence Dimension | Calculated logP (lipophilicity) and rotatable bond count |
|---|---|
| Target Compound Data | logP = 1.54; Rotatable bonds = 3 |
| Comparator Or Baseline | 4-Bromobutan-1-ol (C4): logP = 1.08, rotatable bonds = 2; 6-Bromohexan-1-ol (C6): logP = 1.86, rotatable bonds = 4 |
| Quantified Difference | ΔlogP = +0.46 vs C4; ΔlogP = -0.32 vs C6 |
| Conditions | ACD/Labs Percepta Platform, calculated at pH 7.4 |
Why This Matters
The logP difference directly impacts the solubility and membrane permeability of downstream products, guiding selection when designing linkers for PROTACs or other bifunctional molecules where optimal lipophilicity is critical for cellular activity.
- [1] Molbase. (n.d.). 5-Bromopentan-1-ol (CAS 34626-51-2) Compound Information. Retrieved from https://qiye.molbase.cn View Source
